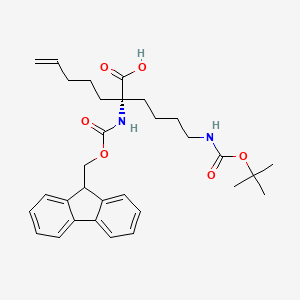
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid is a complex organic compound that features prominently in peptide synthesis. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid typically involves multiple steps, starting from the corresponding protected amino acids. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . These methods allow for the isolation of the compound as crystalline solids, which are stable at room temperature and have a long shelf-life .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of double bonds in the hept-6-enoic acid moiety allows for oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at the double bond.
Substitution: The Fmoc and Boc groups can be selectively removed under specific conditions, allowing for substitution reactions to occur.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and acids or bases for deprotection of the Fmoc and Boc groups . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biological and medical research applications . The compound’s stability and ease of handling make it a valuable tool for researchers working on the development of new therapeutic agents and the study of protein functions.
Wirkmechanismus
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The molecular targets and pathways involved are related to the specific peptides or proteins being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid include other Fmoc and Boc protected amino acids. These compounds share the common feature of having protecting groups that facilitate peptide synthesis. the specific structure of this compound, with its hept-6-enoic acid moiety, provides unique reactivity and stability characteristics that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C31H40N2O6 |
|---|---|
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]hept-6-enoic acid |
InChI |
InChI=1S/C31H40N2O6/c1-5-6-11-18-31(27(34)35,19-12-13-20-32-28(36)39-30(2,3)4)33-29(37)38-21-26-24-16-9-7-14-22(24)23-15-8-10-17-25(23)26/h5,7-10,14-17,26H,1,6,11-13,18-21H2,2-4H3,(H,32,36)(H,33,37)(H,34,35)/t31-/m0/s1 |
InChI-Schlüssel |
BLZDKCPSAOXGAU-HKBQPEDESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



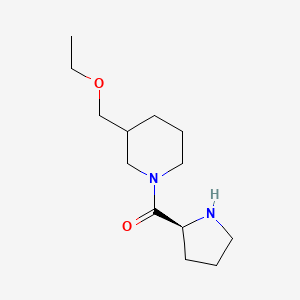
![6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13352482.png)
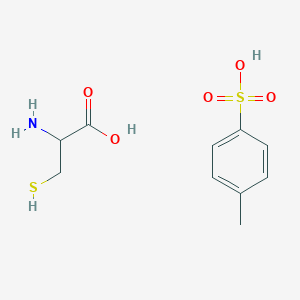
![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
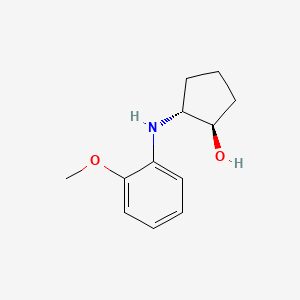

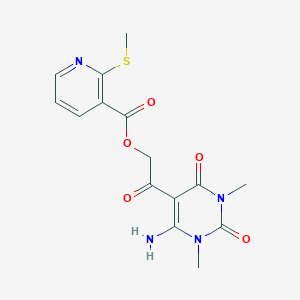
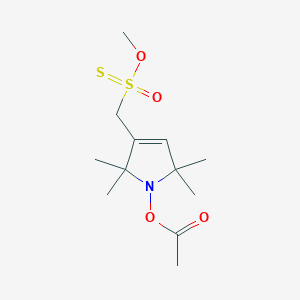
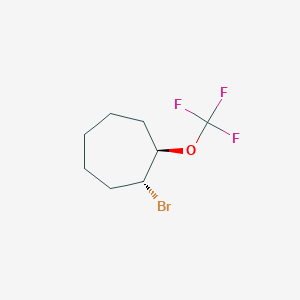

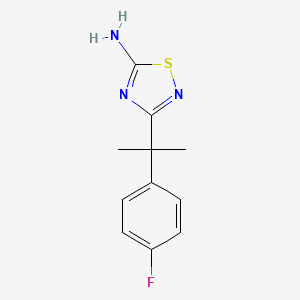
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

